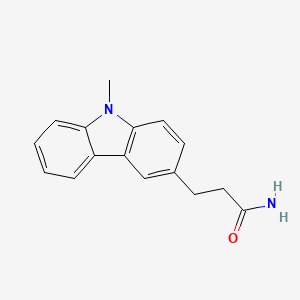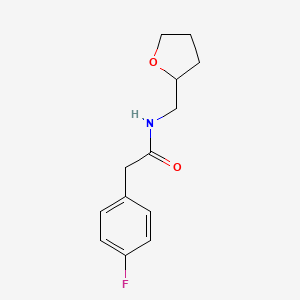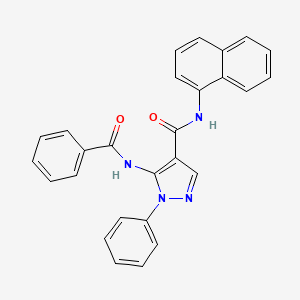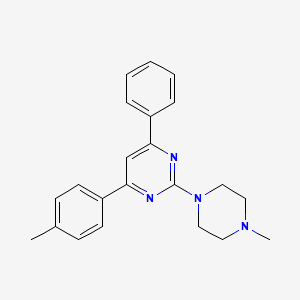![molecular formula C25H13NO3 B3869799 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3869799.png)
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione
描述
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione, commonly known as diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. DIM has been shown to have numerous health benefits, including anti-cancer, anti-inflammatory, and anti-oxidant properties.
作用机制
The mechanism of action of 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione is complex and involves multiple pathways. One of the main mechanisms is through the regulation of estrogen metabolism. This compound can shift the metabolism of estrogen from the more potent form (estradiol) to the less potent form (estriol), which can reduce the risk of estrogen-dependent cancers.
This compound also has the ability to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune function and inflammation. Activation of AhR by this compound can lead to the production of anti-inflammatory cytokines and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has numerous biochemical and physiological effects. It can alter gene expression, modulate signaling pathways, and regulate cell cycle progression. This compound can also induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.
实验室实验的优点和局限性
The advantages of using 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione in lab experiments include its natural origin, low toxicity, and well-established synthesis method. However, the purity of the final product is important for its use in experiments, and the synthesis process can be time-consuming and costly.
未来方向
There are numerous future directions for research on 6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione. One area of interest is its potential use in combination with other compounds for the treatment of cancer. This compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
Another area of interest is the use of this compound for the prevention of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential for human use.
Conclusion:
In conclusion, this compound, or diindolylmethane (this compound), is a natural compound found in cruciferous vegetables that has numerous health benefits. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising compound for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential for human use.
科学研究应用
6-(2-hydroxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. This compound can inhibit the growth of cancer cells, induce apoptosis (cell death), and decrease the levels of estrogen, which can promote the growth of certain types of cancer.
In addition to its anti-cancer properties, this compound has anti-inflammatory and anti-oxidant effects. It can reduce inflammation in the body, which is linked to numerous chronic diseases such as heart disease, diabetes, and Alzheimer's disease. This compound also has the ability to scavenge free radicals, which can damage cells and contribute to aging.
属性
IUPAC Name |
12-(2-hydroxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13NO3/c27-18-12-6-5-11-17(18)19-20-22(13-7-1-3-9-15(13)24(20)28)26-23-14-8-2-4-10-16(14)25(29)21(19)23/h1-12,27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPAAPVGCNMMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)C5=CC=CC=C5C4=O)C6=CC=CC=C6O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3869738.png)
![1-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869743.png)
![2-[({3-[({4-[(pentyloxy)carbonyl]phenyl}amino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3869750.png)

![{2-[(diethylamino)methyl]phenyl}(phenyl)methanol](/img/structure/B3869758.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]amino}ethanol](/img/structure/B3869778.png)
![4-[2-naphthyl(phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3869784.png)

![2-(3-butyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B3869817.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B3869822.png)
![1-(4-ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B3869826.png)